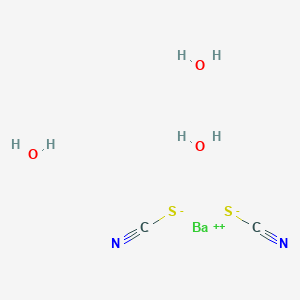

Thiocyanic acid, barium salt, trihydrate

Descripción general

Descripción

Synthesis Analysis

Barium thiocyanate is prepared by dissolving barium metal or barium nitrate in a solution of thiocyanic acid . Recent advances in photochemical and electrochemically induced thiocyanation have been made for the conception of carbon-sulfur bonds and synthesis of pharmaceutically important molecules .Molecular Structure Analysis

The molecular formula of Barium thiocyanate is C2BaN2S2 . The molecular weight is 253.492 Da . The thiocyanate ion (SCN-) and a suitable cation form the salts and esters of thiocyanic acid .Chemical Reactions Analysis

Thiocyanates are found in biologically active and pharmacological compounds and can be converted into various functional groups . Significant development in photo- and electro-chemically induced thiocyanation procedures has been made in recent years for the conception of carbon-sulfur bonds and synthesis of pharmaceutically important molecules .Physical And Chemical Properties Analysis

Barium thiocyanate appears as white crystals . It is soluble in water and in alcohol . It is also deliquescent . The density is 1.126g/cm3 . The boiling point is 146ºC at 760mmHg .Aplicaciones Científicas De Investigación

Chelatometric Determination in Analytical Chemistry Thiocyanate ions play a critical role in analytical chemistry, especially in the chelatometric determination of cyanide, thiocyanate, and chloride in the presence of one another. A method described by Sousa (1961) leverages thiocyanate for the precise measurement of these ions, showcasing the compound's utility in complex analytical procedures (A. D. Sousa, 1961).

Environmental and Biological Monitoring The potential of thiocyanate-based compounds extends to environmental and biological monitoring. For instance, a method for the simplified colorimetric determination of thiocyanate in biological fluids highlights its significance in tracking exposure to certain toxins, such as those related to smoking and specific toxic amblyopias (A. Pettigrew & G. Fell, 1972).

Synthesis and Characterization of Novel Compounds Research into thiocyanic acid, barium salt, trihydrate also contributes to the synthesis and characterization of novel compounds. The synthesis of ammonium, barium hexacyanoferrate(II) trihydrate, as reported by Córdoba et al. (2015), underscores the compound's role in developing new materials with potential applications in various fields, including catalysis and materials science (L. M. Córdoba et al., 2015).

Advanced Oxidation Processes Furthermore, thiocyanate compounds find applications in advanced oxidation processes for environmental remediation. The photocatalytic degradation of pollutants, such as salicylic acid, using barium-based photocatalysts demonstrates the environmental applications of thiocyanate derivatives (A. A. Yadav et al., 2018).

Innovative Research Tools The versatility of thiocyanate compounds extends to their use as innovative research tools in various scientific domains. For example, the study of the hydration structure of thiocyanate ions offers insights into their interactions with biomolecules, contributing to a deeper understanding of protein stability in aqueous solutions (P. Mason et al., 2003).

Mecanismo De Acción

Target of Action

It’s known that thiocyanic acid and its salts, including barium thiocyanate, are often used in chemical reactions as a source of the thiocyanate ion . The thiocyanate ion can act as a ligand, binding to a variety of metal ions .

Mode of Action

The mode of action of Thiocyanic Acid, Barium Salt, Trihydrate is largely dependent on the chemical context. In many cases, the thiocyanate ion acts as a nucleophile, participating in reactions with electrophiles . For example, in photo- and electrochemically initiated thiocyanation reactions, the thiocyanate ion can be oxidized to a thiocyanate radical, which can then react with a substrate .

Biochemical Pathways

Thiocyanates in general have been shown to have bactericidal, fungicidal, and insecticidal properties . This suggests that they may interact with a variety of biochemical pathways in these organisms.

Pharmacokinetics

Barium thiocyanate is soluble in water, which could influence its absorption and distribution in the body .

Result of Action

For example, barium ions can block potassium channels, which could affect nerve and muscle function .

Action Environment

The action of Thiocyanic Acid, Barium Salt, Trihydrate can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution and reactivity . Additionally, the presence of other ions can influence the compound’s reactivity and the types of reactions it participates in .

Safety and Hazards

Propiedades

IUPAC Name |

barium(2+);dithiocyanate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHNS.Ba.3H2O/c2*2-1-3;;;;/h2*3H;;3*1H2/q;;+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVMWHWKIBOLMH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].O.O.O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BaN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68016-36-4 | |

| Record name | Barium thiocyanate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068016364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BARIUM THIOCYANATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T65E3UHC08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

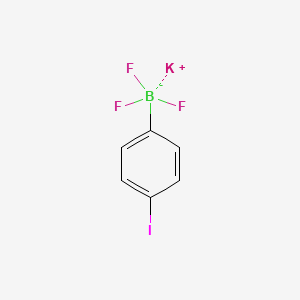

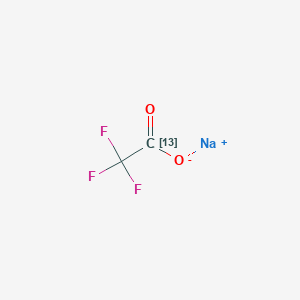

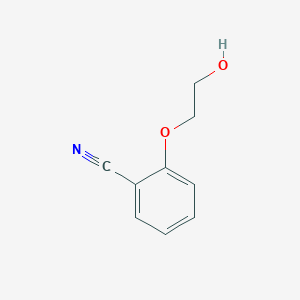

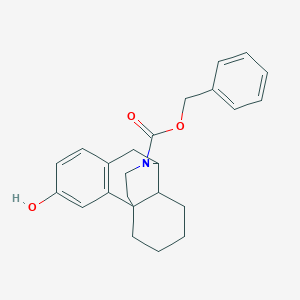

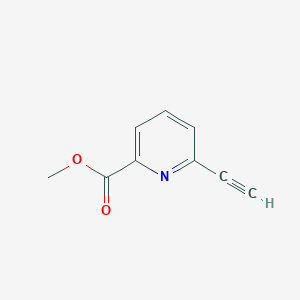

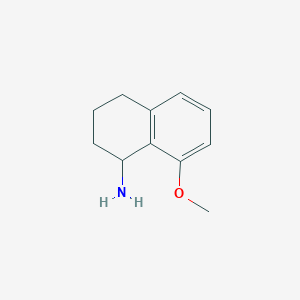

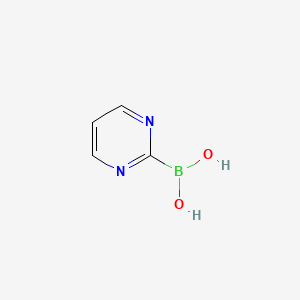

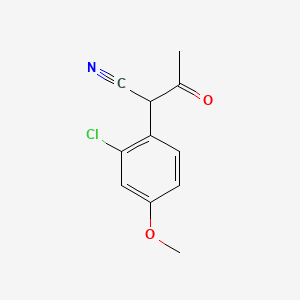

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1604081.png)